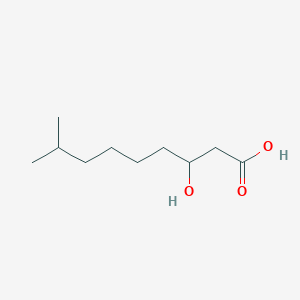

3-Hydroxy-8-methylnonanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-8-methylnonanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-8(2)5-3-4-6-9(11)7-10(12)13/h8-9,11H,3-7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJJZNZXKAPKLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCC(CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625870 | |

| Record name | 3-Hydroxy-8-methylnonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62675-78-9 | |

| Record name | 3-Hydroxy-8-methylnonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence, Isolation, and Elucidation of 3 Hydroxy 8 Methylnonanoic Acid in Natural Products

Microbial Origins and Natural Product Discovery

The discovery of 3-hydroxy-8-methylnonanoic acid is intrinsically linked to the isolation and characterization of complex secondary metabolites produced by various microorganisms. These microbial compounds, often possessing potent biological activities, have been a rich source for the identification of novel fatty acid structures.

Isolation from Bacterial Strains

Several bacterial genera are known to produce compounds containing this compound. These microorganisms synthesize the fatty acid as a component of larger, more complex natural products.

Lysobacter enzymogenes : This bacterium is a known producer of the WAP-8294A family of cyclic lipodepsipeptides, which exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One of the minor components of this family, WAP-8294A4, incorporates this compound as its fatty acid side chain. researchgate.net The isolation of these compounds typically involves extraction of the bacterial culture with organic solvents, followed by chromatographic purification. mdpi.com

Paenibacillus species : Strains of Paenibacillus are recognized for their production of diverse antimicrobial agents, including lipopeptides. nih.gov For instance, the tridecaptins, a class of linear cationic antimicrobial peptides with selective activity against Gram-negative bacteria, can feature a 3-hydroxy-8-methyldecanoyl tail, a close structural relative of this compound. nih.gov The isolation process for these lipopeptides involves extraction from the bacterial cells and subsequent purification by methods like high-performance liquid chromatography (HPLC). nih.gov

Streptomyces species : The genus Streptomyces is a prolific source of bioactive secondary metabolites, including depsipeptides. mdpi.comnih.govresearchgate.net While direct isolation of free this compound is not the primary focus, its identification comes from the structural elucidation of complex peptides isolated from Streptomyces cultures. mdpi.com The general procedure for obtaining these compounds involves culturing the strain, extracting the culture broth and/or mycelium, and then employing various chromatographic techniques to isolate the pure substances. mdpi.comresearchgate.net

Presence in Lipopeptides and Cyclic Depsipeptides

This compound is a key structural component of several families of lipopeptides and cyclic depsipeptides, contributing to their biological activity.

WAP-8294A family : This group of at least 20 cyclic lipodepsipeptides is produced by Lysobacter enzymogenes. nih.govresearchgate.net While the major and most potent member, WAP-8294A2, contains (R)-3-hydroxy-7-methyloctanoic acid, the analogue WAP-8294A4 possesses a this compound side chain. nih.govresearchgate.net The structural diversity of the fatty acyl chain in the WAP-8294A family is attributed to the presence of multiple, functionally overlapping acyl-CoA ligases in the producing organism. nih.govnih.gov

Svalbamides : Research into novel bioactive compounds continues to uncover new structures. While specific searches for svalbamides containing this compound were not fruitful, the general class of lipopeptides often contains varied fatty acid moieties.

Tridecaptins : These are linear non-ribosomally synthesized peptides that exhibit potent and selective activity against Gram-negative bacteria. nih.gov Structural analysis has revealed that different tridecaptin analogues possess different fatty acid tails. For example, tridecaptin A₁ was found to contain a (3R,6S)-3-hydroxy-6-methyloctanoyl lipid tail, while other variants can have a 3-hydroxy-8-methyldecanoyl or 3-hydroxy-9-methyldecanoyl tail. nih.gov

Plant-Derived Contexts and Metabolic Intermediates

While primarily found in microbial products, the structurally related 8-methylnonanoic acid is a key precursor in the biosynthesis of capsaicinoids in Capsicum species (chili peppers). nih.govbertin-bioreagent.com

Capsaicinoid Biosynthesis : Capsaicin (B1668287), the compound responsible for the pungency of chili peppers, is formed through the condensation of vanillylamine (B75263) with a branched-chain fatty acid, typically 8-methyl-nonenoic acid. nih.govresearchgate.net The availability of this fatty acid precursor is a crucial factor in determining the level of capsaicin production. nih.govresearchgate.net Although not identical, the biosynthesis of 8-methylnonanoic acid in plants provides a parallel pathway for the formation of branched-chain fatty acids. nih.govcaymanchem.com

Structural Elucidation Methodologies Applied to this compound and its Conjugates

Determining the precise structure, including the stereochemistry, of this compound within a larger natural product is a complex task requiring a combination of advanced analytical techniques.

Spectroscopic Techniques in Stereochemical Assignment

Modern spectroscopic methods are indispensable for the structural elucidation of complex natural products and their components.

NMR and HR-MS : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) are fundamental tools. nih.gov HR-MS provides the accurate mass and elemental composition of the molecule, allowing for the determination of its molecular formula. researchgate.net 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) are then used to piece together the connectivity of the atoms, establishing the planar structure of the fatty acid and the larger molecule to which it is attached. researchgate.netnih.gov

DP4 Calculations : The DP4 (diastereoisomer probability) analysis is a computational method that aids in the assignment of stereochemistry. nih.gov It involves calculating the NMR chemical shifts for all possible diastereoisomers of a molecule and comparing them to the experimental data. By calculating the probability of each candidate structure being the correct one, DP4 analysis provides a quantifiable level of confidence in the stereochemical assignment. nih.gov

Chiral Analysis of Derived Fatty Acid Moieties

To definitively determine the absolute configuration of the chiral centers in the this compound moiety, chemical derivatization followed by chromatography is often employed.

Modified Marfey's Method : The Marfey's method is a powerful technique for determining the absolute configuration of amino acids and other chiral molecules. nih.govnih.govresearchgate.net In a modified version applicable to hydroxy acids, the fatty acid is first liberated from the parent molecule by hydrolysis. It is then derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) or its analogs. mdpi.commdpi.com The resulting diastereomers are then separated and analyzed by HPLC, and their retention times are compared to those of authentic standards of the pure R and S enantiomers. mdpi.comyoutube.com This comparison allows for the unambiguous assignment of the absolute stereochemistry at the 3-hydroxy position.

Synthetic Strategies and Chemical Derivatization of 3 Hydroxy 8 Methylnonanoic Acid

Total Chemical Synthesis Approaches for 3-Hydroxy-8-methylnonanoic Acid

The total synthesis of this compound can be achieved through multi-step chemical pathways. A foundational strategy involves first constructing the carbon backbone of 8-methylnonanoic acid and then introducing the hydroxyl group at the C-3 position. The synthesis of the 8-methylnonanoic acid core has been demonstrated using a copper-catalyzed alkylation of a Grignard reagent, followed by the hydrolysis of the resulting ester.

A plausible synthetic route to the final hydroxylated product would begin with the synthesis of 8-methylnonanoate, followed by a reaction such as α-bromination of the ester and subsequent nucleophilic substitution with a hydroxide (B78521) ion to install the hydroxyl group at the C-3 position. Alternatively, an aldol-type condensation reaction could be employed to form the β-hydroxy ester structure directly.

Stereoselective Synthesis of Chiral Isomers

The C-3 position of this compound is a chiral center, meaning the molecule can exist as two different stereoisomers, (R) and (S). The synthesis of specific isomers often requires stereoselective methods to control the three-dimensional arrangement of the atoms.

One powerful method for achieving such control is the Evans aldol (B89426) reaction. tcichemicals.comalfa-chemistry.comtcichemicals.com This reaction utilizes a chiral auxiliary, such as a chiral oxazolidinone, to direct the stereochemical outcome of an aldol condensation between an enolate and an aldehyde. nih.gov By selecting the appropriate chiral auxiliary and reaction conditions, it is possible to synthesize either the syn or anti diastereomer with high selectivity. alfa-chemistry.com Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched β-hydroxy acid. alfa-chemistry.comnih.gov The stereochemistry of the resulting product is predictable based on the Zimmerman-Traxler model of the six-membered ring transition state. alfa-chemistry.com

Other strategies for obtaining single enantiomers include the kinetic resolution of a racemic mixture. This can be accomplished through enzymatic methods where an enzyme selectively reacts with one enantiomer, allowing for the separation of the reacted and unreacted forms. researchgate.netnih.gov

Key Reaction Steps (e.g., Grignard Reagents, Copper-Catalyzed Alkylation)

The construction of the carbon skeleton of this compound relies on fundamental carbon-carbon bond-forming reactions.

Grignard Reagents: These highly reactive organomagnesium compounds are powerful nucleophiles used to create new carbon-carbon bonds. rsc.org In the synthesis of the 8-methylnonanoic acid backbone, an isobutyl magnesium bromide Grignard reagent serves as the source of the branched isobutyl group at the end of the fatty acid chain. researchgate.net Grignard reagents are typically formed by reacting an alkyl halide with magnesium metal and must be handled under anhydrous conditions as they react readily with acidic protons, such as those in water. rsc.orgwikipedia.org

Copper-Catalyzed Alkylation: The synthesis of 8-methylnonanoic acid has been accomplished via a copper(I) bromide-catalyzed alkylation. researchgate.net In this key step, the isobutyl magnesium bromide Grignard reagent is coupled with ethyl-6-bromohexanoate. The copper catalyst facilitates the formation of the new carbon-carbon bond between the isobutyl group and the six-carbon chain of the hexanoate (B1226103) ester. This is followed by the hydrolysis of the ethyl ester to yield the final carboxylic acid. researchgate.net

Enzymatic Synthesis and Biocatalysis

Enzymes offer a green and highly selective alternative to traditional chemical synthesis. Lipases, in particular, are widely used for their ability to catalyze reactions under mild conditions. nih.gov While primarily known for hydrolysis in aqueous environments, lipases can perform esterification and transesterification reactions in non-aqueous (organic) media. nih.gov This "reverse" activity is highly valuable for derivatizing molecules like this compound. The selectivity of lipases (chemoselectivity, regioselectivity, and enantioselectivity) is a significant advantage, often allowing for reactions at specific functional groups without the need for protecting groups. nih.gov

Lipase-Catalyzed Esterification for Derivatization

Lipase-catalyzed esterification is a prominent biocatalytic method for modifying carboxylic acids and alcohols. acs.org For this compound, lipases can be used to selectively form esters at either the 3-hydroxy group or the carboxylic acid terminus. This process is considered a green chemistry approach as it avoids harsh reagents and conditions. mdpi.com

The reaction involves combining the acid and an alcohol (for esterifying the carboxyl group) or an acyl donor (for esterifying the hydroxyl group) in the presence of a lipase (B570770), often in an organic solvent to shift the equilibrium towards synthesis rather than hydrolysis. nih.gov Various lipases, such as those from Candida antarctica (CAL-B) or Rhizomucor miehei, have been shown to be effective biocatalysts for esterification. uq.edu.auacs.org This method can be used to create a library of ester derivatives for further study.

Synthesis of Analogs and Conjugates for Structure-Activity Relationship Studies

To understand how the chemical structure of a molecule relates to its biological function, scientists synthesize a series of analogs and conjugates. For this compound, this could involve modifying the length of the carbon chain, altering the position of the methyl group, or attaching other molecules to the hydroxyl or carboxyl groups. These structure-activity relationship (SAR) studies are crucial for optimizing the properties of a lead compound. acs.orgnih.gov The synthesis of such analogs often employs the same fundamental organic chemistry reactions used in the total synthesis but with different starting materials.

Preparation of Acyl-CoA Thioesters

In biological systems, carboxylic acids are often activated by forming a thioester linkage with Coenzyme A (CoA). openstax.org The resulting acyl-CoA is a key metabolic intermediate. The preparation of 3-hydroxy-8-methylnonanoyl-CoA is essential for studying its role in biochemical pathways.

Chemical synthesis of acyl-CoA thioesters can be challenging due to the different solubility properties of the polar Coenzyme A and the often non-polar carboxylic acid. rsc.org Methods to achieve this transformation include activating the carboxylic acid as an acid anhydride, N-hydroxysuccinimide ester, or a mixed anhydride, which then reacts with the thiol group of CoA. rsc.orgwikipedia.org A biomimetic approach uses methyl acyl phosphates to activate the carboxylic acid in an aqueous medium, providing a regioselective S-acylation of CoA. rsc.org Alternatively, enzymatic methods using acyl-CoA synthetases can form the thioester from the carboxylic acid, CoA, and ATP. researchgate.netresearchgate.net

Formation of Esters (e.g., with Vanillyl Alcohol)

The esterification of this compound represents a significant pathway for its chemical derivatization, leading to compounds with potentially altered physicochemical properties and biological activities. A noteworthy example of this is the formation of its ester with vanillyl alcohol. This reaction can be achieved through both chemical and enzymatic methods, with the latter offering advantages in terms of selectivity and milder reaction conditions.

Enzymatic esterification, particularly using lipases, has emerged as a important method for the synthesis of various esters. Lipases, such as Candida antarctica lipase B (CALB), are widely utilized due to their high catalytic activity, broad substrate specificity, and stability in organic solvents. nih.govd-nb.info The synthesis of vanillyl esters through lipase-catalyzed reactions has been explored for various carboxylic acids, providing a framework for the esterification of this compound. nih.gov

The reaction involves the condensation of the carboxylic acid group of this compound with the primary alcohol group of vanillyl alcohol, resulting in the formation of vanillyl 3-hydroxy-8-methylnonanoate and water as a byproduct. The general scheme for this Fischer esterification is depicted below:

General Reaction Scheme:

Where R-COOH is this compound and R'-OH is vanillyl alcohol.

In a typical enzymatic process, the reaction is carried out in a suitable organic solvent to minimize the hydrolysis of the newly formed ester. nih.gov The choice of solvent, temperature, molar ratio of substrates, and enzyme concentration are critical parameters that influence the reaction rate and yield. researchgate.netnih.gov For instance, in the lipase-mediated synthesis of ricinoleic acid vanillyl ester, a structurally related hydroxy fatty acid ester, the reaction demonstrated strong antioxidant and antibacterial properties. nih.gov

Research on the optimization of lipase-catalyzed ester synthesis has shown that factors such as the chain length of the fatty acid can affect the ideal reaction conditions. researchgate.net While specific research on the esterification of this compound with vanillyl alcohol is not extensively documented, data from analogous reactions can provide insights into the expected outcomes. The following table illustrates hypothetical data for the optimization of this enzymatic esterification, based on findings from similar studies.

Table 1: Hypothetical Optimization of Enzymatic Synthesis of Vanillyl 3-hydroxy-8-methylnonanoate

| Parameter | Condition A | Condition B | Condition C |

| Enzyme | Immobilized CALB | Immobilized CALB | Immobilized CALB |

| Temperature (°C) | 40 | 50 | 60 |

| Molar Ratio (Acid:Alcohol) | 1:1 | 1:2 | 1:3 |

| Enzyme Load (% w/w) | 5 | 10 | 15 |

| Reaction Time (h) | 24 | 48 | 72 |

| Conversion Yield (%) | 65 | 85 | 78 |

This table presents hypothetical data based on typical lipase-catalyzed esterification reactions and is for illustrative purposes.

The characterization of the resulting ester, vanillyl 3-hydroxy-8-methylnonanoate, would typically involve techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the ester carbonyl group, and nuclear magnetic resonance (NMR) spectroscopy to elucidate the complete chemical structure.

Cellular and Molecular Biological Investigations of 3 Hydroxy 8 Methylnonanoic Acid

Modulation of Cellular Metabolism (e.g., in Adipocytes)

Research utilizing 3T3-L1 adipocytes, a standard in vitro model for studying fat cells, has revealed that 8-methyl nonanoic acid (8-MNA), a related compound, significantly modulates key metabolic pathways. nih.govnih.gov These investigations, conducted under nutrient starvation conditions or during adipocyte maturation, highlight the compound's role in regulating energy balance at a cellular level. nih.govresearchgate.net

In studies on 3T3-L1 adipocytes, 8-MNA has been shown to function as an anti-lipogenic factor. nih.gov When these cells were cultured in a serum-free environment, treatment with 8-MNA led to a reduction in de novo lipogenesis, the process of synthesizing new fatty acids. nih.gov This effect was observed through the decreased accumulation of neutral lipids within the adipocytes, as visualized by Oil Red O staining. nih.gov In contrast, related compounds like capsaicin (B1668287) and dihydrocapsaicin (B196133) did not show the same influence on lipid metabolism under the same experimental conditions. nih.gov Lipogenesis is a critical metabolic process where acetyl-CoA is converted into triglycerides for storage, primarily occurring in the liver and adipose tissue. wikipedia.org

| Compound | Concentration | Effect on Lipid Accumulation | Reference |

|---|---|---|---|

| 8-methyl nonanoic acid (8-MNA) | 1 µM | Decreased | nih.gov |

| Capsaicin (CAP) | 1 µM | No significant effect | nih.gov |

| Dihydrocapsaicin (DHC) | 1 µM | No significant effect | nih.gov |

The reduction in lipid synthesis mediated by 8-MNA is correlated with the activation of the AMP-activated protein kinase (AMPK) pathway. nih.govresearchgate.net AMPK is a crucial sensor of cellular energy status; its activation signals a low-energy state and subsequently inhibits anabolic processes like triacylglycerol synthesis while promoting catabolic processes such as β-oxidation. nih.gov In 3T3-L1 adipocytes treated with 8-MNA, there was a concentration-dependent increase in the phosphorylation of AMPK at threonine 172, a key step for its activation. researchgate.net This activation of the AMPK pathway appears to be a necessary step for energy production in starved cells, as medium-chain fatty acids like 8-MNA are rapidly utilized through β-oxidation upon entering the mitochondria. nih.gov

| Compound | Concentration | Effect on AMPK Phosphorylation (Activation) | Reference |

|---|---|---|---|

| 8-methyl nonanoic acid (8-MNA) | 1 µM and 10 µM | Concentration-dependent increase | researchgate.net |

| Capsaicin (CAP) | 1 µM | No increase | researchgate.net |

| Dihydrocapsaicin (DHC) | 1 µM | No increase | researchgate.net |

Beyond its effects on lipid metabolism, 8-MNA has been demonstrated to enhance glucose uptake in an insulin-dependent manner in 3T3-L1 adipocytes. nih.gov Treatment with 8-MNA at concentrations of 1 and 10 µM significantly increased the uptake of 2-deoxyglucose (a glucose analog) by approximately 25% in the presence of insulin, as compared to the control group. nih.gov This suggests that 8-MNA improves the sensitivity of these cells to insulin. nih.gov This finding is consistent with broader research indicating that medium-chain fatty acids can improve glycemic control, potentially preventing the development of prediabetic conditions. nih.gov

Interactions with Cellular Signaling Pathways (e.g., PPARγ Pathway)

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a master regulator of adipogenesis, the differentiation of pre-adipocytes into mature fat cells. nih.govnih.gov An investigation was conducted to determine if 8-MNA influences the PPARγ pathway during the differentiation of 3T3-L1 cells. nih.gov While the PPARγ agonist pioglitazone (B448) significantly enhanced fat accumulation, the concurrent treatment with 8-MNA did not alter this effect. nih.gov This suggests that under the experimental conditions, 8-MNA does not interfere with the PPARγ pathway in the process of 3T3-L1 differentiation. nih.gov

Analytical Methodologies for Research on 3 Hydroxy 8 Methylnonanoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to isolating and quantifying 3-hydroxy-8-methylnonanoic acid from various samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture. For hydroxy acids, reversed-phase HPLC is often employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. Detection can be achieved using various detectors, including ultraviolet (UV) detectors, especially after derivatization to introduce a chromophore, or more advanced mass spectrometry detectors (LC-MS). mst.eduwikipedia.org The choice of column and mobile phase composition is critical for achieving optimal separation from other fatty acids and matrix components. For instance, a C18 column is commonly used for the separation of fatty acids. lipidmaps.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov For a non-volatile compound like this compound, derivatization is a necessary prerequisite for GC analysis. This process converts the analyte into a more volatile and thermally stable derivative. Common derivatization reagents for hydroxy acids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents. researchgate.net Following separation on a GC column, the eluting compounds are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that serves as a chemical fingerprint for identification. nist.gov Quantification is typically achieved by comparing the peak area of the analyte to that of an internal standard.

A comparative overview of these techniques highlights their respective strengths in the analysis of hydroxy acids.

Table 1: Comparison of Chromatographic Techniques for Hydroxy Acid Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |

|---|---|---|

| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. |

| Sample Volatility | Not required. | Required; derivatization is often necessary for non-volatile analytes. researchgate.net |

| Derivatization | May be used to enhance detection (e.g., UV-active tags). mst.edu | Generally required for polar, non-volatile compounds like hydroxy acids. researchgate.net |

| Detection | UV, Refractive Index, Fluorescence, Mass Spectrometry (LC-MS). mst.eduwikipedia.org | Mass Spectrometry, Flame Ionization Detector. |

| Strengths | Suitable for non-volatile and thermally labile compounds; diverse detection methods. | High separation efficiency and definitive identification through mass spectra. nih.gov |

| Considerations | Mobile phase selection is crucial for resolution. | Derivatization adds a step to sample preparation and can introduce variability. |

Spectrometric Detection and Characterization in Complex Mixtures

Mass spectrometry (MS) is an indispensable tool for the detection and structural characterization of this compound, especially when present in intricate biological or environmental samples. lipidmaps.orgresearchgate.net When coupled with a chromatographic separation technique like GC or HPLC, it provides two dimensions of data—retention time and mass-to-charge ratio—significantly enhancing analytical specificity and sensitivity.

In GC-MS , after the derivatized this compound is separated on the GC column, it enters the ion source of the mass spectrometer. Electron ionization (EI) is a common ionization technique used in GC-MS, which bombards the analyte molecules with high-energy electrons, causing them to fragment in a reproducible manner. nist.gov The resulting fragmentation pattern, or mass spectrum, provides valuable structural information. For instance, the fragmentation of 3-hydroxy fatty acid methyl esters often yields characteristic ions that can help to pinpoint the position of the hydroxyl group. lipidmaps.org

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to high-resolution mass spectrometry (HRMS), offers another powerful approach. wikipedia.orglipidmaps.org Soft ionization techniques such as electrospray ionization (ESI) are typically used, which generate protonated or deprotonated molecular ions with minimal fragmentation. This is advantageous for determining the molecular weight of the analyte. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the molecular ion is isolated and fragmented to produce a daughter ion spectrum. This technique is crucial for distinguishing between isomers. lipidmaps.org

The table below summarizes key aspects of spectrometric detection for this compound.

Table 2: Spectrometric Techniques for the Characterization of this compound

| Technique | Ionization Method | Information Obtained | Applications |

|---|---|---|---|

| GC-MS | Electron Ionization (EI) | Molecular structure via fragmentation patterns. nist.gov | Identification and quantification in complex mixtures after derivatization. researchgate.net |

| LC-MS | Electrospray Ionization (ESI) | Molecular weight from the parent ion. | Analysis of underivatized compound in biological fluids. |

| LC-MS/MS | ESI followed by Collision-Induced Dissociation (CID) | Structural details from fragmentation of a selected parent ion. wikipedia.org | Isomer differentiation and structural confirmation. lipidmaps.org |

Enzyme Activity Assays and Kinetic Studies

To investigate the role of this compound in biological systems, it is often necessary to study its interaction with enzymes. Enzyme activity assays are designed to measure the rate of an enzyme-catalyzed reaction, providing insights into how substrates, inhibitors, or activators affect the enzyme's function.

Coupled enzyme assays are frequently employed when the direct measurement of the product of the primary reaction is difficult. In this setup, the product of the first enzymatic reaction serves as the substrate for a second, "coupling" enzyme, which produces a readily detectable product, such as a change in absorbance or fluorescence. For example, if an enzyme produces NADH or NADPH, its formation can be monitored spectrophotometrically at 340 nm. biocat.com

Michaelis-Menten kinetics provides a mathematical model to describe the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). libretexts.orgnih.gov Vmax represents the rate of the reaction when the enzyme is saturated with the substrate, while Km is the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate. libretexts.orgwikipedia.org

To determine these kinetic parameters for an enzyme that may utilize this compound, a series of experiments are conducted where the initial reaction velocity is measured at varying concentrations of the substrate. The data are then plotted (e.g., V₀ versus [S]) and fitted to the Michaelis-Menten equation. libretexts.org This analysis is fundamental for understanding the efficiency and mechanism of the enzyme. nih.gov

The key parameters derived from these studies are outlined below.

Table 3: Key Parameters in Enzyme Kinetic Studies

| Parameter | Description | Significance |

|---|---|---|

| Vmax (Maximum Velocity) | The maximum rate of the enzyme-catalyzed reaction at saturating substrate concentrations. libretexts.org | Reflects the catalytic efficiency of the enzyme. |

| Km (Michaelis Constant) | The substrate concentration at which the reaction velocity is half of Vmax. wikipedia.org | Indicates the affinity of the enzyme for its substrate; a lower Km suggests a higher affinity. libretexts.org |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | Represents the catalytic rate constant. nih.gov |

Future Directions and Emerging Research Avenues for 3 Hydroxy 8 Methylnonanoic Acid

Discovery of Novel Natural Product Conjugates

One of the most promising areas of research is the discovery of natural products that incorporate 3-Hydroxy-8-methylnonanoic acid. A significant class of such natural products are polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various bacteria as intracellular carbon and energy storage granules. nih.govresearchgate.net These biologically produced polymers are attractive as renewable alternatives to conventional plastics. nih.govnih.gov

Research has identified that various hydroxy fatty acids, including 3-hydroxy acids, serve as the monomeric building blocks for these complex biopolymers. nih.gov Bacteria such as Pseudomonas putida, Pseudomonas oleovorans, and Delftia tsuruhatensis are known to produce PHAs, and have been found to incorporate hydroxylated fatty acid methyl esters into these polymers. glpbio.com Specifically, the biosynthesis of PHAs can involve a diverse set of repeating monomer units, including saturated, unsaturated, and branched 3-hydroxyacids. researchgate.net The incorporation of branched-chain monomers like this compound is of particular interest as it can alter the physical properties of the resulting bioplastic, such as its flexibility and melting point. nih.govresearchgate.net Further investigation into the diversity of microorganisms that produce these polymers is expected to reveal novel PHA structures conjugated with this compound and other branched-chain fatty acids.

Advanced Genetic Engineering for Tailored Production

Metabolic engineering offers a powerful strategy for the customized and high-yield production of this compound in microbial hosts like Escherichia coli. nih.govresearchgate.net The core principle involves redesigning the organism's metabolic pathways to channel precursors towards the synthesis of the target molecule. A key strategy is to enhance the pool of branched-chain starter units, which are essential for initiating the synthesis of branched-chain fatty acids. nih.govnih.gov For this compound, the precursor is isobutyryl-CoA, which can be derived from the catabolism of branched-chain amino acids like valine. researchgate.netplos.org

Researchers have successfully engineered E. coli to produce branched-chain fatty acids by introducing and optimizing a modular pathway. nih.gov This involves overexpressing a suite of specific genes while strategically deleting others to prevent the diversion of intermediates into competing pathways. nih.govfrontiersin.org For instance, knocking out the fadD and fadE genes, which are involved in the β-oxidation (degradation) of fatty acids, is a critical step to prevent the breakdown of the desired product and its intermediates. nih.govfrontiersin.org

The table below outlines key genetic targets and their roles in engineering a microbial strain for producing this compound.

| Gene/Enzyme Target | Function in Engineered Pathway | Engineering Strategy | Source Organism (Example) |

| bkd | Branched-chain α-keto acid dehydrogenase complex; activates keto-acid precursors to acyl-CoAs. nih.gov | Overexpression | Bacillus subtilis nih.gov |

| fabH | β-ketoacyl-acyl-carrier protein synthase III; specific for branched-chain acyl-CoA starter units. nih.gov | Heterologous Expression / Replacement of native fabH | Staphylococcus aureus nih.gov |

| 'tesA | Leaderless acyl-ACP thioesterase; cleaves the final fatty acid from the ACP, releasing it. nih.gov | Overexpression | Escherichia coli nih.gov |

| fadD / fadE | Acyl-CoA synthetase / Acyl-CoA dehydrogenase; key enzymes in the fatty acid β-oxidation pathway. nih.govfrontiersin.org | Gene Deletion / Knockout | Escherichia coli nih.govfrontiersin.org |

| acc | Acetyl-CoA carboxylase; increases the supply of malonyl-CoA, the extender unit for fatty acid synthesis. researchgate.net | Overexpression | Escherichia coli researchgate.net |

| phaJ | (R)-specific enoyl-CoA hydratase; involved in converting β-oxidation intermediates into PHA monomers. nih.gov | Overexpression (for PHA synthesis) | Pseudomonas sp. nih.gov |

By systematically optimizing the expression of these genes, often organized into engineered operons, scientists can create microbial cell factories capable of producing significant quantities of tailored branched-chain fatty acids from simple feedstocks like glucose. nih.govresearchgate.net

Comprehensive Mechanistic Elucidation at the Molecular Level

Understanding the precise enzymatic steps that lead to the formation of this compound is crucial for optimizing its production. The biosynthesis is carried out by a large, multi-enzyme complex known as fatty acid synthase (FAS) or, in some organisms, a related system called polyketide synthase (PKS). researchgate.netnih.govresearchgate.net The process is a cycle of reactions that iteratively elongates a growing acyl chain. researchgate.net

The key steps in the biosynthesis are as follows:

The promiscuity of enzymes like fatty acid synthase (FASN) allows them to accept non-standard starter units, such as those derived from branched-chain amino acid catabolism, leading to the synthesis of monomethyl branched-chain fatty acids (mmBCFAs). nih.gov

Computational Modeling and Predictive Studies (e.g., Biosynthesis, Enzyme Substrate Interactions)

In silico, or computational, analysis has become an indispensable tool for accelerating research into biosynthetic pathways and enzyme mechanisms. researchgate.netsemanticscholar.org These predictive studies allow researchers to model complex biological processes and guide laboratory experiments, saving significant time and resources.

For the biosynthesis of compounds like this compound, computational approaches are particularly valuable. Polyketide synthase (PKS) and fatty acid synthase (FAS) enzymes are massive, multi-domain proteins whose complexity can make them challenging to study with traditional methods alone. researchgate.netresearchgate.net Computational modeling can predict the 3D structure of catalytic domains, such as the ketoacyl synthase (KS) domain, and simulate how substrates and intermediates bind within their active sites. researchgate.netresearchgate.net

Molecular dynamics simulations can reveal key amino acid residues that are critical for substrate interaction and catalysis. researchgate.net Furthermore, computational docking is a technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This can be used to screen large databases of natural compounds to identify potential inhibitors of PKS enzymes or to predict the substrate specificity of a particular synthase domain. nih.gov By analyzing the volume and hydrophobicity of the active site pocket in a KS domain, researchers can even formulate rules to predict the length of the fatty acid chain an enzyme will produce. semanticscholar.org

The table below summarizes key applications of computational modeling in this research area.

| Computational Technique | Application in Biosynthesis Research | Research Goal |

| Homology Modeling | Predicts the 3D structure of an enzyme domain (e.g., KS, KR) based on the known structure of a related protein. | Understand enzyme structure-function relationships. |

| Molecular Docking | Simulates the binding of a substrate (e.g., isobutyryl-CoA) or inhibitor to an enzyme's active site. nih.gov | Predict substrate specificity; identify potential enzyme inhibitors. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to analyze the stability and dynamics of enzyme-substrate complexes. researchgate.net | Identify key amino acid residues involved in binding and catalysis. researchgate.net |

| Genome Mining | Scans newly sequenced genomes for gene clusters that encode PKS or FAS enzymes. researchgate.net | Discover novel biosynthetic pathways and natural products. researchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Models the enzymatic reaction mechanism at the electronic level. | Elucidate the detailed chemical steps of catalysis. |

These in silico tools are crucial for the rational design of novel enzymes and pathways, ultimately enabling the efficient and predictable production of valuable branched-chain fatty acids like this compound. researchgate.netsemanticscholar.org

Q & A

Basic: What are the recommended synthetic pathways for 3-Hydroxy-8-methylnonanoic acid, and how can stereochemical purity be ensured?

Methodological Answer:

Synthesis typically involves microbial fermentation or chemical esterification. For microbial approaches, Pseudomonas or Bacillus strains are engineered to hydroxylate 8-methylnonanoic acid precursors via cytochrome P450 enzymes . Chemical routes may use Sharpless asymmetric dihydroxylation to introduce the hydroxyl group with enantiomeric control. Post-synthesis, chiral HPLC (e.g., using a CHIRALPAK® AD-H column) or polarimetry validates stereochemical purity. Evidence of structurally analogous compounds (e.g., (2S,3R)-2-hexyl-3-hydroxynonanoic acid) highlights the importance of NMR (¹H/¹³C) and X-ray crystallography for absolute configuration confirmation .

Basic: How should researchers characterize the physicochemical properties of this compound?

Methodological Answer:

Key characterization steps include:

- Melting Point : Differential Scanning Calorimetry (DSC) to confirm the range 57–59°C, as observed in structurally similar hydroxy acids .

- Solubility : Phase-solubility studies in polar (e.g., water, methanol) and nonpolar solvents (e.g., hexane) to guide formulation.

- Spectroscopy : FT-IR for hydroxyl (3200–3600 cm⁻¹) and carboxylic acid (1700 cm⁻¹) groups; high-resolution MS (ESI+) for molecular ion validation (expected m/z 173.24 [M-H]⁻) .

Basic: What are the stability considerations for handling and storing this compound?

Methodological Answer:

The compound is hygroscopic and prone to oxidation. Store under inert gas (N₂/Ar) at -20°C in amber glass vials. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can assess degradation. Monitor via HPLC for byproducts like 8-methylnonanoic acid (oxidation) or lactones (intramolecular esterification). Avoid contact with strong oxidizers (e.g., HNO₃) to prevent exothermic reactions .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

Discrepancies in bioactivity (e.g., antimicrobial vs. inert behavior) may arise from impurity profiles or stereochemical variability. Strategies include:

- Purity Assessment : GC-MS or UPLC to quantify residual solvents/side products.

- Stereoisomer Separation : Use chiral columns (e.g., CHIRALCEL® OD-H) to isolate enantiomers for individual bioassays.

- Dose-Response Validation : Replicate studies across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols .

Advanced: What experimental designs are optimal for studying the metabolic fate of this compound in vivo?

Methodological Answer:

- Isotopic Labeling : Synthesize ¹³C-labeled analogs (e.g., ¹³C at C-3) to track β-oxidation pathways via LC-MS/MS.

- Tissue Distribution : Administer radiolabeled (³H/¹⁴C) compound to rodents, followed by autoradiography and scintillation counting.

- Enzyme Inhibition Assays : Incubate liver microsomes with the compound and NADPH, monitoring acyl-CoA intermediates .

Advanced: How can conflicting spectral data (NMR, IR) be reconciled during structural elucidation?

Methodological Answer:

- Variable Temperature NMR : Resolve signal broadening caused by conformational exchange (e.g., hydroxyl proton exchange in DMSO-d₆).

- 2D Techniques : HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing C-3 hydroxyl from carboxylate carbons).

- Cross-Validation : Compare with computational spectra (DFT/B3LYP/6-31G*) and structural analogs (e.g., 3-hydroxy-2-methylpentanoic acid) .

Advanced: What strategies mitigate batch-to-batch variability in microbial synthesis of this compound?

Methodological Answer:

- Fermentation Optimization : Control dissolved O₂ (30–50%), pH (6.5–7.0), and carbon source (e.g., glycerol vs. glucose) to stabilize yield.

- Downstream Processing : Implement orthogonal purification (e.g., ion-exchange chromatography followed by crystallization).

- QC Metrics : Enforce strict thresholds for residual host proteins (SDS-PAGE) and endotoxins (LAL assay) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.